![molecular formula C18H15F3N4O4S3 B2473307 2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-43-1](/img/structure/B2473307.png)
2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl sulfonyl group, a phenyl sulfanyl group, and a trifluoromethyl thiadiazol group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The compound likely undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . This involves the attack of an electrophile at carbon to form a cationic intermediate, followed by loss of a proton to regenerate the aromatic ring .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide”, also known as “2-{[2-(4-methoxybenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against a range of bacterial and fungal pathogens has been demonstrated in various studies .
Anti-inflammatory Applications
Research has indicated that this compound can act as an anti-inflammatory agent. It helps in reducing inflammation by modulating the activity of certain enzymes and cytokines involved in the inflammatory process .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, suggesting its potential in treating neurodegenerative diseases. It may help in protecting neurons from damage and improving cognitive functions .
Antioxidant Properties
The compound has been found to possess antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This makes it a valuable candidate for research in aging and related diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are involved in various metabolic pathways. This property can be utilized in designing drugs for metabolic disorders and other related conditions .
Pharmacokinetics and Drug Delivery
Research into the pharmacokinetics and drug delivery mechanisms of this compound has shown promising results. Its stability and bioavailability make it a suitable candidate for developing new drug formulations .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties can be exploited in the development of new materials with specific characteristics, such as improved durability or conductivity .
Eigenschaften
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4S3/c1-29-11-6-8-12(9-7-11)32(27,28)25-13-4-2-3-5-14(13)30-10-15(26)22-17-24-23-16(31-17)18(19,20)21/h2-9,25H,10H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECRQSPLJRXQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


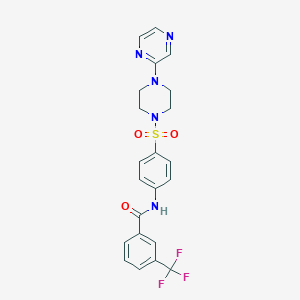



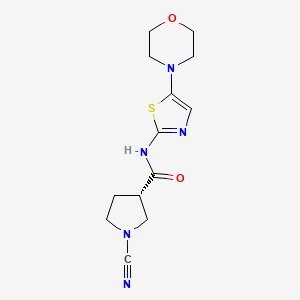
![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)

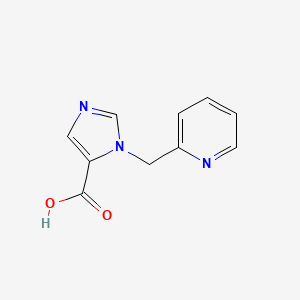
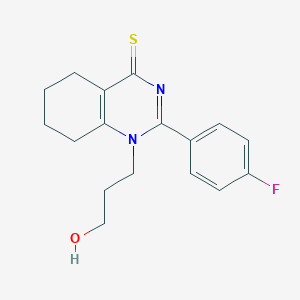
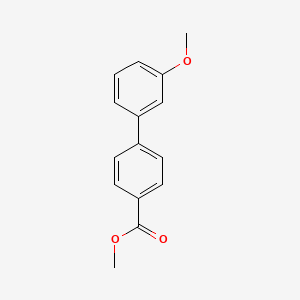
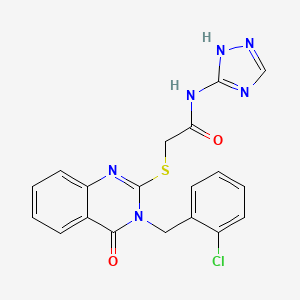
![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)